molecular formula C10H11BrF3NO B1448797 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine CAS No. 2167722-27-0

1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine

Cat. No. B1448797
CAS RN: 2167722-27-0
M. Wt: 298.1 g/mol
InChI Key: LDKLBAIETXFXFN-UHFFFAOYSA-N
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Description

The compound “1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine” is an organic molecule that contains a bromine atom, a trifluoroethoxy group, and an ethylamine group attached to a phenyl ring . The presence of these functional groups suggests that this compound could participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name and the general rules of organic chemistry . The phenyl ring serves as the backbone of the molecule, with the bromine atom and the trifluoroethoxy group attached at the 2nd and 5th positions, respectively. The ethylamine group is attached to the phenyl ring through a methylene (-CH2-) linker .


Chemical Reactions Analysis

The bromine atom in this compound is a good leaving group, which means it could be replaced by other nucleophiles in a substitution reaction . The trifluoroethoxy group might undergo hydrolysis under acidic or basic conditions to yield a phenol and trifluoroethanol . The ethylamine group could participate in reactions typical for amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar trifluoroethoxy and ethylamine groups could enhance its solubility in polar solvents. The bromine atom could make the molecule denser compared to similar compounds without halogens .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are a crucial heterocyclic structural motif in functional molecules utilized across various applications, from pharmaceuticals to materials science . The compound can serve as a precursor in the regiocontrolled synthesis of substituted imidazoles, which are integral to the development of novel drugs and advanced materials.

Pharmaceutical Intermediates

The bromo and trifluoroethoxy groups present in the compound make it a valuable intermediate in pharmaceutical synthesis . It can be used to create complex molecules with potential therapeutic effects, including antitumor and anti-inflammatory agents.

Agrochemical Research

Similar to its role in pharmaceuticals, this compound can act as an intermediate in the synthesis of agrochemicals . Its structural properties may help in developing new pesticides or herbicides with improved efficacy and safety profiles.

Optical Applications

The compound’s derivatives could be used in the synthesis of dyes for solar cells and other optical applications . The unique electronic properties imparted by the trifluoroethoxy group could enhance the efficiency of light-absorbing materials.

OLED Applications

Derivatives of this compound are used as precursors for the synthesis of thermally activated delayed fluorescence (TADF) dyes in OLED applications . These dyes are crucial for the development of high-efficiency OLED displays.

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on its interactions with biological targets, which could vary widely depending on the specific context .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could be of interest in various fields, including medicinal chemistry, materials science, or chemical synthesis, among others .

properties

IUPAC Name

1-[2-bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO/c1-6(15)8-4-7(2-3-9(8)11)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKLBAIETXFXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OCC(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine
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1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine
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1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine

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